4-(2-Bromobenzyl)oxazolidine-2,5-dione
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Overview
Description
Preparation Methods
The synthesis of 4-(2-Bromobenzyl)oxazolidine-2,5-dione can be achieved through a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization reaction . This method provides a novel and convenient access to various oxazolidine-2,5-diones . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
4-(2-Bromobenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxazolidine ring can participate in cyclization reactions, forming different cyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Bromobenzyl)oxazolidine-2,5-dione has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other biologically active compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Bromobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The oxazolidine ring is an important structural unit in many biologically active compounds, and its derivatives can interact with various enzymes and receptors . The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
4-(2-Bromobenzyl)oxazolidine-2,5-dione can be compared with other similar compounds, such as:
Oxazolidine-2,4-dione: Another member of the oxazolidine family with similar chemical properties.
2,5-Oxazolidinedione: A compound with a similar structure but different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C10H8BrNO3 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
4-[(2-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO3/c11-7-4-2-1-3-6(7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14) |
InChI Key |
YODMRTITZFHXBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)Br |
Origin of Product |
United States |
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